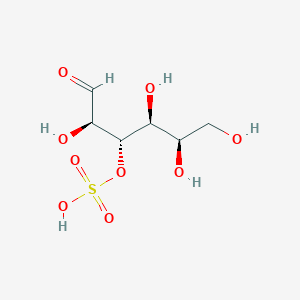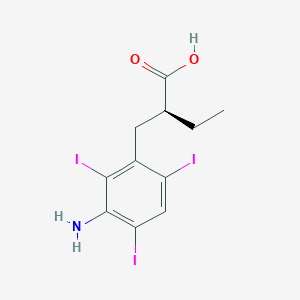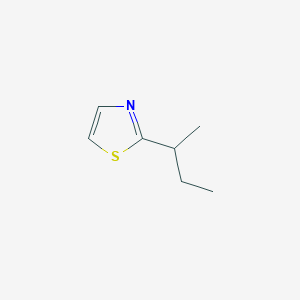
4-Ethynyl-N,N-dimethylaniline
Descripción general
Descripción
4-Ethynyl-N,N-dimethylaniline is a chemical compound that is related to aniline derivatives, which are characterized by the presence of an ethynyl group attached to the aromatic ring. While the provided papers do not directly discuss 4-Ethynyl-N,N-dimethylaniline, they do provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the properties and potential applications of 4-Ethynyl-N,N-dimethylaniline.
Synthesis Analysis
The synthesis of related compounds, such as 4-NN-dimethylaminoazobenzene 4'-isothiocyanate, involves specific reagents and conditions that could potentially be adapted for the synthesis of 4-Ethynyl-N,N-dimethylaniline. The method described for synthesizing the azobenzene derivative includes the preparation of thiohydantoins of amino acids, which suggests a multi-step synthetic route that may be applicable to the synthesis of 4-Ethynyl-N,N-dimethylaniline with appropriate modifications .
Molecular Structure Analysis
The molecular structure of 4-Ethynyl-N,N-dimethylaniline would consist of an aromatic ring with an ethynyl group and dimethylamino substituent. The presence of these functional groups would influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with other chemical species. The structure-activity relationship (SAR) discussed in the context of serine protease inhibitors provides insights into how specific structural features can influence the activity of a molecule, which is relevant for understanding the behavior of 4-Ethynyl-N,N-dimethylaniline .
Chemical Reactions Analysis
The chemical reactions of 4-Ethynyl-N,N-dimethylaniline would likely involve the ethynyl group, which is known to participate in various coupling reactions catalyzed by transition metals. The polymerization of isomeric N-(4-substituted benzylidene)-4-ethynylanilines using transition metal catalysts, as described in one of the papers, indicates that the ethynyl group can undergo reactions leading to the formation of polyacetylenes with aromatic Schiff base type pendant groups . This suggests that 4-Ethynyl-N,N-dimethylaniline could also be used as a monomer in polymerization reactions to create novel polymeric materials.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-Ethynyl-N,N-dimethylaniline are not directly reported, the properties of similar compounds can provide some insights. For example, the fluorescence exhibited by polymers derived from ethynyl-substituted anilines indicates that 4-Ethynyl-N,N-dimethylaniline may also exhibit fluorescent properties, which could be useful in applications such as sensing or imaging . The stability and reactivity of the compound would be influenced by the substituents on the aromatic ring, as well as the nature of the ethynyl group.
Aplicaciones Científicas De Investigación
Synthesis of Copper (I) Arylacetylide
- Summary of Application: 4-Ethynyl-N,N-dimethylaniline can be used to synthesize copper (I) arylacetylide . This compound is often used in organic synthesis and materials science.
- Methods of Application: The synthesis involves a reaction with copper (II) acetate . The exact experimental procedures and technical details would depend on the specific requirements of the experiment.
- Results or Outcomes: The outcome of this reaction is the formation of copper (I) arylacetylide . The yield and purity of the product would depend on the specific conditions of the reaction.
Synthesis of N,N-Dimethyl-4-(3-pyridinylethynyl)aniline
- Summary of Application: 4-Ethynyl-N,N-dimethylaniline can also be used to synthesize N,N-dimethyl-4-(3-pyridinylethynyl)aniline . This compound could have potential applications in materials science and organic synthesis.
- Methods of Application: The synthesis involves a Sonogashira–Hagihara coupling with 3-iodopyridine . The exact experimental procedures and technical details would depend on the specific requirements of the experiment.
- Results or Outcomes: The outcome of this reaction is the formation of N,N-dimethyl-4-(3-pyridinylethynyl)aniline . The yield and purity of the product would depend on the specific conditions of the reaction.
Synthesis of Metallophthalocyanine–Gold Nanoparticle Hybrids
- Summary of Application: 4-Ethynyl-N,N-dimethylaniline can be used to synthesize metallophthalocyanine–gold nanoparticle hybrids . These hybrids have potential applications as biological agents .
- Methods of Application: The synthesis involves the preparation of 4-2-(4-ethynyl-N,N-dimethylaniline)phthalonitrile and its new peripherally tetra-substituted metal phthalocyanines . The compounds are then used for the modification of gold nanoparticles .
- Results or Outcomes: The newly synthesized tetra-substituted metallophthalocyanine–gold nanoconjugates demonstrated significant biofilm inhibition against S. aureus and P. aeruginosa . They also exhibited high antioxidant activities and DNA cleavage activities . All the tested compounds inhibited E. coli growth 100% at 500 mg L −1 .
Synthesis of Dyes and Fluorophores Comprising a 1,2,3-Triazole Moiety
- Summary of Application: 4-Ethynyl-N,N-dimethylaniline can be used to synthesize dyes and fluorophores comprising a 1,2,3-triazole moiety . These compounds have potential applications in various fields, including materials science and biochemistry .
- Methods of Application: The synthesis involves a reaction between 4-ethynyl-N,N-dimethylaniline and 4-ethynylbenzonitrile with four different aryl azides . The exact experimental procedures and technical details would depend on the specific requirements of the experiment.
- Results or Outcomes: Eight dyes could be obtained with reaction yields ranging from 50 to 67% .
Safety And Hazards
Propiedades
IUPAC Name |
4-ethynyl-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-4-9-5-7-10(8-6-9)11(2)3/h1,5-8H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMAYLMVFSCMMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801308221 | |
| Record name | 4-Ethynyl-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801308221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethynyl-N,N-dimethylaniline | |
CAS RN |
17573-94-3 | |
| Record name | 4-Ethynyl-N,N-dimethylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17573-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethynyl-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801308221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethynyl-N,N-dimethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B99552.png)




